2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1218790-35-2
VCID: VC0036357
InChI: InChI=1S/C16H24BBrO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCC
Molecular Formula: C16H24BBrO3
Molecular Weight: 355.079

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1218790-35-2

Cat. No.: VC0036357

Molecular Formula: C16H24BBrO3

Molecular Weight: 355.079

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1218790-35-2

Specification

CAS No. 1218790-35-2
Molecular Formula C16H24BBrO3
Molecular Weight 355.079
IUPAC Name 2-(3-bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H24BBrO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3
Standard InChI Key KXZBSOUMYLRMPM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCC

Introduction

Chemical Identity and Basic Properties

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specific boronic acid derivative characterized by its unique structural features and chemical properties. This compound belongs to the broader class of pinacol boronic esters, which are widely used in synthetic organic chemistry for their stability and reactivity in coupling reactions.

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its behavior in synthetic applications and for developing appropriate handling protocols. While comprehensive physical property data is limited in the available literature, key properties can be inferred from its structure and related compounds.

Physical Properties

The physical state of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at room temperature is typically a solid, as is common for many pinacol boronic esters with similar molecular weights. The presence of the butoxy group likely enhances its solubility in organic solvents compared to simpler arylboronic esters, making it suitable for a wider range of reaction conditions in organic synthesis.

The following table summarizes the key physical properties of the compound:

PropertyValueSource
Molecular FormulaC16H24BBrO3
Molecular Weight355.07496 g/mol
Physical StateSolid (at room temperature)
CAS Number1218790-35-2

Chemical Reactivity

The chemical reactivity of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily defined by two reactive sites:

  • The boronic ester group, which serves as a nucleophilic partner in cross-coupling reactions. The boron atom, with its empty p-orbital, can undergo transmetalation with transition metal catalysts (typically palladium) in Suzuki-Miyaura reactions.

  • The bromine substituent, which can act as an electrophilic site in other coupling reactions. This dual functionality (electrophilic bromine and nucleophilic boron) makes the compound particularly versatile in sequential coupling strategies.

The pinacol protecting group on the boronic acid enhances the stability of the compound while maintaining its reactivity in coupling reactions. This protection is particularly important as unprotected boronic acids can undergo dehydration to form boroxines or suffer from other side reactions that reduce their effectiveness in coupling processes.

Synthesis Methods

The synthesis of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows established procedures for preparing pinacol boronic esters. The general synthetic approach involves the reaction of the corresponding boronic acid with pinacol under appropriate conditions.

Standard Synthesis Procedure

The standard synthesis of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-butoxyphenylboronic acid with pinacol in the presence of a catalyst. This esterification process forms the pinacol ester, which is more stable and easier to handle than the free boronic acid.

The general reaction can be represented as:

3-bromo-5-butoxyphenylboronic acid + pinacol → 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + H2O

This reaction is typically carried out in an anhydrous solvent such as toluene or benzene, often with the addition of a dehydrating agent to remove the water formed during the reaction, driving the equilibrium toward the product. Common dehydrating agents include molecular sieves, magnesium sulfate, or Dean-Stark apparatus for azeotropic water removal.

Alternative Synthetic Routes

Alternative routes to synthesize 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may include:

  • Direct borylation of 1-bromo-3-butoxybenzene using bis(pinacolato)diboron (B2pin2) with a palladium or iridium catalyst. This approach can be particularly useful when the corresponding boronic acid is difficult to isolate or unstable.

  • Miyaura borylation reaction, which involves the palladium-catalyzed coupling of 1,3-dibromobenzene with bis(pinacolato)diboron, followed by selective alkoxylation of one position.

  • Sequential functionalization of 3,5-dibromobenzene, involving selective mono-substitution with butoxide followed by borylation of the remaining bromo position.

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the specific requirements for purity in the final application.

Applications in Organic Chemistry

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable building block in organic synthesis, with applications spanning from pharmaceutical development to materials science. Its primary utility lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The compound is primarily utilized as a precursor in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters. These reactions typically employ a palladium catalyst and a base to facilitate the coupling process.

The general reaction scheme for the Suzuki-Miyaura coupling involving 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as:

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + R-X → R-(3-Bromo-5-butoxyphenyl) + X-B(OH)2 + pinacol

Where R-X represents an aryl or vinyl halide or triflate.

The pinacol boronic ester group undergoes transmetalation with the palladium catalyst, transferring the aryl group to the metal center. This is followed by reductive elimination to form the new carbon-carbon bond. The presence of the bromo substituent on the compound also allows for sequential coupling reactions, where the boronic ester participates in an initial coupling, and then the bromo group serves as an electrophilic site for a second coupling reaction.

Applications in Pharmaceutical Synthesis

The versatility of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable in pharmaceutical synthesis, where complex molecular structures often require precise and selective carbon-carbon bond formation. Some potential applications include:

  • Synthesis of biaryl structures, which are common motifs in many pharmaceutical compounds

  • Development of novel scaffolds for drug discovery programs

  • Preparation of advanced intermediates for active pharmaceutical ingredients

  • Construction of complex heterocyclic systems through sequential coupling strategies

The butoxy substituent can impart specific electronic and steric properties to the final products, potentially influencing their biological activity or physical properties in pharmaceutical applications.

Materials Science Applications

Beyond pharmaceutical applications, 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can contribute to the development of novel materials with specialized properties. Potential applications in materials science include:

  • Synthesis of conducting polymers through controlled polymerization reactions

  • Development of organic semiconductors for electronic devices

  • Preparation of functionalized materials for sensors or catalysts

  • Construction of molecular frameworks for advanced materials with tailored properties

The combination of the boronic ester and bromo functionalities allows for controlled and directional growth of molecular structures, which is essential for creating materials with defined architectures and properties.

Research Trends and Future Perspectives

Research involving 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronic acid derivatives continues to evolve, with several emerging trends and potential future applications.

Current Research Directions

Current research on boronic acid derivatives like 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focuses primarily on their role in cross-coupling reactions and their potential applications in synthesizing complex molecules. Key research areas include:

  • Development of more efficient and selective catalytic systems for Suzuki-Miyaura coupling reactions

  • Exploration of novel reaction conditions that enable coupling under milder conditions

  • Investigation of sequential and orthogonal coupling strategies using compounds with multiple reactive sites

  • Application in flow chemistry and continuous manufacturing processes for more efficient synthesis

These research directions aim to enhance the utility of boronic acid derivatives in synthetic chemistry and expand their applications in pharmaceutical and materials development.

Emerging Applications

Emerging applications for compounds like 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Photoactive Materials: Incorporation into structures with photovoltaic or light-emitting properties

  • Bioimaging Agents: Development of fluorescent or contrast agents for biological imaging

  • Stimulus-Responsive Materials: Creation of materials that respond to external stimuli such as light, temperature, or pH

  • Catalytic Systems: Utilization in the development of novel heterogeneous catalysts

The versatility of the compound, with its dual functionality (boronic ester and bromo groups) and the electronic properties conferred by the butoxy substituent, makes it a valuable building block for these advanced applications.

Future Research Needs

Despite the utility of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis, several aspects warrant further investigation:

  • Comprehensive toxicological and environmental assessment

  • Development of greener synthetic routes that reduce solvent use and waste generation

  • Exploration of alternative protecting groups for the boronic acid that might offer advantages in specific applications

  • Investigation of the compound's behavior in emerging synthetic methodologies, such as photoredox catalysis or electrochemical transformations

Addressing these research needs would enhance the compound's utility and ensure its sustainable use in various applications.

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